molecular formula C14H15N B13791981 3-Methyl-2-(octa-1,7-diynyl)pyridine CAS No. 927434-21-7

3-Methyl-2-(octa-1,7-diynyl)pyridine

Cat. No.: B13791981
CAS No.: 927434-21-7
M. Wt: 197.27 g/mol
InChI Key: JZSZNHGLWRACAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(octa-1,7-diynyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and an octa-1,7-diynyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(octa-1,7-diynyl)pyridine typically involves the coupling of a pyridine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-methyl-2-iodopyridine with octa-1,7-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(octa-1,7-diynyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Methyl-2-(octa-1,7-diynyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(octa-1,7-diynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(octa-1,7-diynyl)pyridine: Similar structure but with different substitution pattern.

    3-Methyl-2-(hepta-1,6-diynyl)pyridine: Similar structure but with a shorter alkyne chain.

    3-Methyl-2-(octa-1,7-diynyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.

Uniqueness

3-Methyl-2-(octa-1,7-diynyl)pyridine is unique due to its specific substitution pattern and the presence of a long alkyne chain

Properties

CAS No.

927434-21-7

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-methyl-2-octa-1,7-diynylpyridine

InChI

InChI=1S/C14H15N/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15-14/h1,9-10,12H,4-7H2,2H3

InChI Key

JZSZNHGLWRACAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C#CCCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.